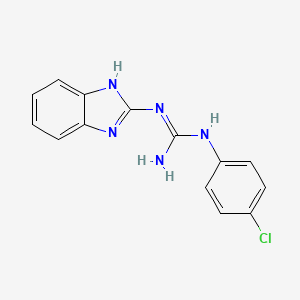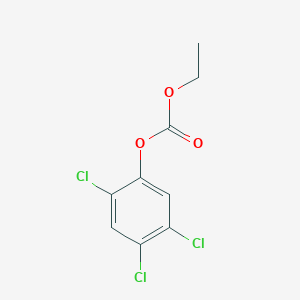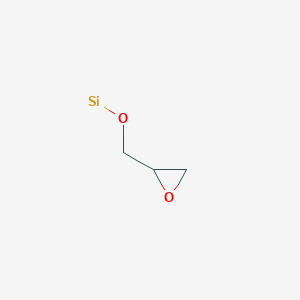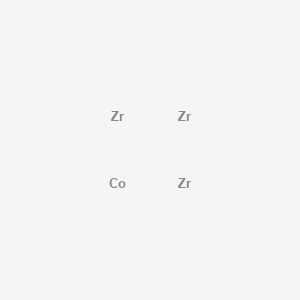
Cobalt--zirconium (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–zirconium (1/3) is an intermetallic compound composed of cobalt and zirconium in a 1:3 ratio. This compound is of significant interest due to its unique properties, which make it valuable in various scientific and industrial applications. The combination of cobalt and zirconium results in a material that exhibits excellent magnetic, thermal, and mechanical properties, making it suitable for use in advanced materials and technologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–zirconium (1/3) can be achieved through various methods, including solid-state reactions, mechanical alloying, and chemical vapor deposition. One common method involves the direct reaction of cobalt and zirconium powders at high temperatures. The reaction typically takes place in a vacuum or inert atmosphere to prevent oxidation. The powders are mixed in the desired stoichiometric ratio and heated to temperatures ranging from 800°C to 1200°C. The reaction time can vary from several hours to days, depending on the desired phase purity and particle size.
Industrial Production Methods
In industrial settings, cobalt–zirconium (1/3) can be produced using arc melting or induction melting techniques. These methods involve melting the constituent metals in a controlled environment to form a homogeneous alloy. The molten alloy is then rapidly cooled to obtain the desired intermetallic phase. These methods are scalable and can produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Cobalt–zirconium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.
Common Reagents and Conditions
Oxidation: Cobalt–zirconium (1/3) can be oxidized in the presence of oxygen or air at elevated temperatures. The oxidation process typically forms cobalt oxide and zirconium oxide as the primary products.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents at high temperatures. This reaction can revert the oxides back to the metallic state.
Substitution: Cobalt–zirconium (1/3) can undergo substitution reactions with other metals or non-metals, leading to the formation of new intermetallic compounds or alloys.
Major Products Formed
The major products formed from these reactions include cobalt oxide, zirconium oxide, and various substituted intermetallic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Cobalt–zirconium (1/3) has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical applications.
Medicine: Cobalt–zirconium (1/3) is explored for its potential in drug delivery systems and as a component in medical implants.
Industry: The compound is used in the production of high-performance magnets, magnetic storage devices, and advanced coatings for corrosion resistance.
Mechanism of Action
The mechanism by which cobalt–zirconium (1/3) exerts its effects is primarily related to its electronic structure and magnetic properties. The compound’s unique arrangement of cobalt and zirconium atoms allows for efficient electron transfer and magnetic interactions. These properties enable the compound to act as an effective catalyst and magnetic material. The molecular targets and pathways involved include the activation of hydrogen molecules in catalytic reactions and the alignment of magnetic domains in magnetic applications.
Comparison with Similar Compounds
Cobalt–zirconium (1/3) can be compared with other similar intermetallic compounds, such as cobalt–iron (1/3) and cobalt–nickel (1/3). While these compounds share some similarities in terms of magnetic and thermal properties, cobalt–zirconium (1/3) is unique due to its higher thermal stability and resistance to oxidation. This makes it particularly suitable for high-temperature applications and environments where oxidation resistance is critical.
List of Similar Compounds
- Cobalt–iron (1/3)
- Cobalt–nickel (1/3)
- Cobalt–titanium (1/3)
- Cobalt–aluminum (1/3)
Properties
CAS No. |
12187-28-9 |
|---|---|
Molecular Formula |
CoZr3 |
Molecular Weight |
332.61 g/mol |
IUPAC Name |
cobalt;zirconium |
InChI |
InChI=1S/Co.3Zr |
InChI Key |
LAVPBXYIMLDDQF-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Zr].[Zr].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


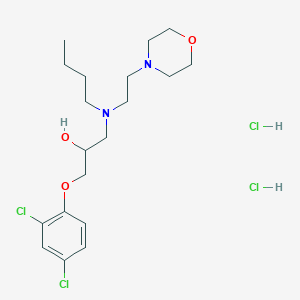
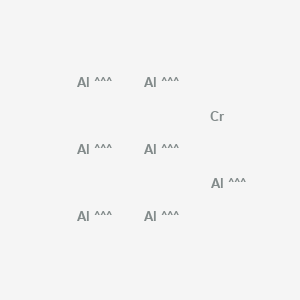
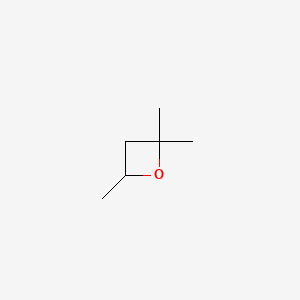

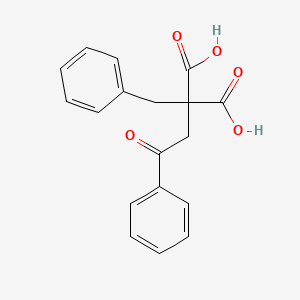
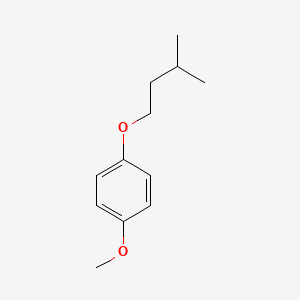
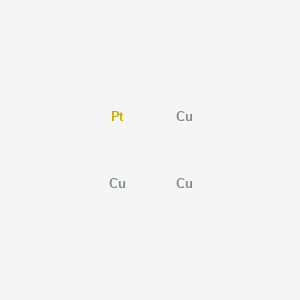
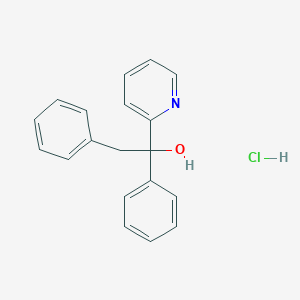
![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)
